Hematologic Toxicity: Significantly Reduced Myelosuppression and Accelerated Bone Marrow Recovery vs. Mitomycin C
M-83 showed significantly lower hematologic toxicity than MMC with respect to myelosuppression and leukopenia when compared at equivalent effective doses. In M-83-treated mice, bone marrow damage was milder at the nadir point and recovery from myelosuppression to normal levels was faster than MMC [1].
| Evidence Dimension | Myelosuppression and leukopenia severity |
|---|---|
| Target Compound Data | Significantly lower toxicity; milder bone marrow damage at nadir; faster recovery to normal levels |
| Comparator Or Baseline | Mitomycin C (MMC) at equivalent effective doses: more severe myelosuppression; slower bone marrow recovery |
| Quantified Difference | Number of white blood cells in peripheral blood of M-83-treated groups was considerably greater than that in MMC-treated groups; chemotherapeutic ratio of M-83 was markedly higher than MMC |
| Conditions | Mouse model; comparison at equivalent effective doses; peripheral blood leukocyte counts and bone marrow histopathology assessed |
Why This Matters
This differential hematologic toxicity profile indicates M-83 may enable effective dosing with reduced risk of dose-limiting myelosuppression, a critical procurement consideration for studies where bone marrow toxicity is a primary concern.
- [1] Kobayashi T, Inaba M, Tsukagoshi S, Sakurai Y, Imai R, Morimoto M. Comparison of the hematologic toxicity of 7-N-(p-hydroxyphenyl)-mitomycin C and mitomycin C. Gan. 1981 Dec;72(6):950-4. PMID: 6804297. View Source
